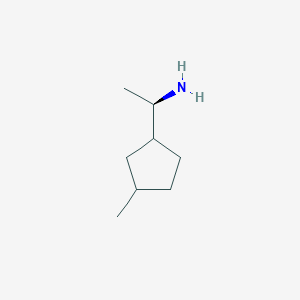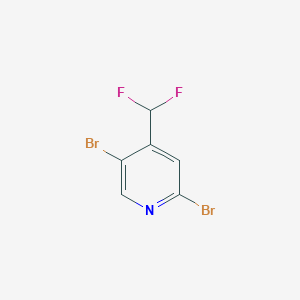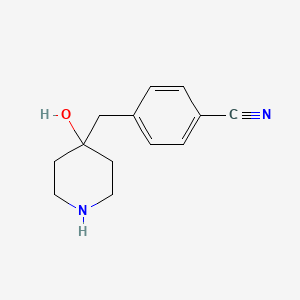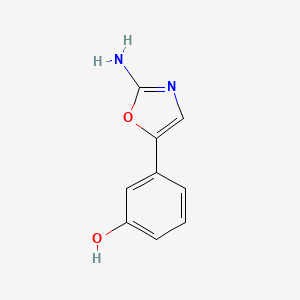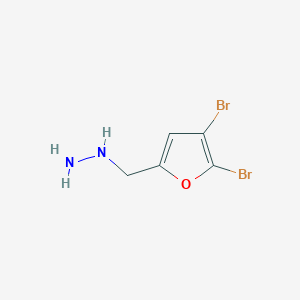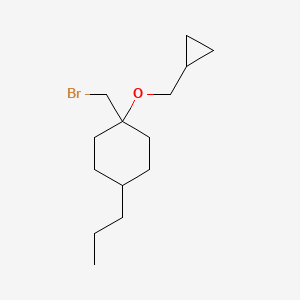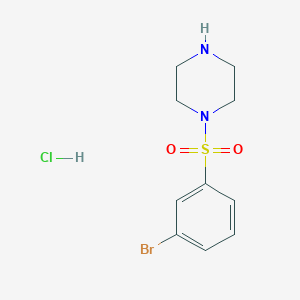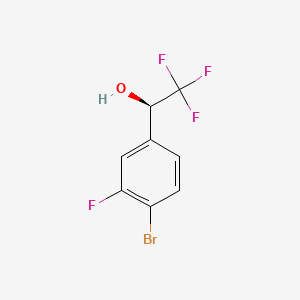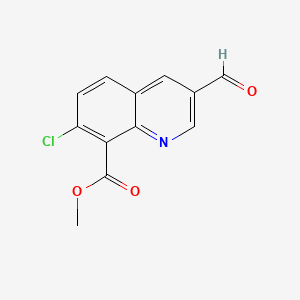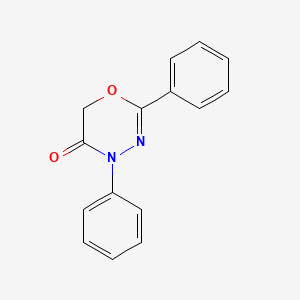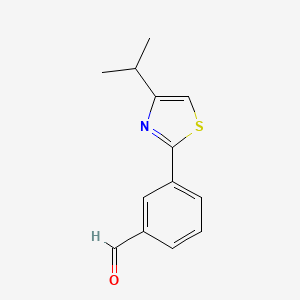
3-(4-Isopropylthiazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde is a heterocyclic aromatic compound featuring a thiazole ring substituted with a propan-2-yl group and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
相似化合物的比较
Thiophene derivatives: Share a similar sulfur-containing heterocyclic structure.
Benzaldehyde derivatives: Contain the benzaldehyde moiety but differ in the substituents on the aromatic ring.
Uniqueness: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde is unique due to the combination of the thiazole ring and the benzaldehyde group, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
属性
分子式 |
C13H13NOS |
|---|---|
分子量 |
231.32 g/mol |
IUPAC 名称 |
3-(4-propan-2-yl-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H13NOS/c1-9(2)12-8-16-13(14-12)11-5-3-4-10(6-11)7-15/h3-9H,1-2H3 |
InChI 键 |
CTTNCZKMGZVEAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=N1)C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



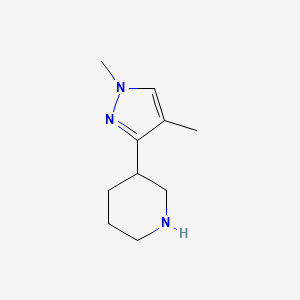
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
